molecular formula C26H28N2O3 B2755480 N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide CAS No. 866153-72-2

N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide

Cat. No.: B2755480
CAS No.: 866153-72-2
M. Wt: 416.521
InChI Key: ONFBQDRRMJEMPO-UHFFFAOYSA-N
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Description

N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2. Its mechanism of action involves binding to the catalytic domain of PARP, effectively competing with NAD+ and inhibiting the formation of PAR polymers , which are critical for DNA repair signaling. This compound is a crucial tool in oncology research, where it is used to investigate the concept of synthetic lethality in BRCA-deficient cancer models . By blocking the base excision repair pathway, it induces genomic instability and apoptosis in cancer cells with homologous recombination deficiencies. Beyond oncology, its application extends to studying the role of PARP in other pathological conditions, including ischemic injury, neurodegenerative diseases, and inflammatory processes , providing insights into cell death mechanisms and potential therapeutic strategies.

Properties

IUPAC Name

N-(1,4-dioxo-3-pyrrolidin-1-ylnaphthalen-2-yl)-N-(3-methyl-4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3/c1-16(2)20-12-11-19(15-17(20)3)28(18(4)29)24-23(27-13-7-8-14-27)25(30)21-9-5-6-10-22(21)26(24)31/h5-6,9-12,15-16H,7-8,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFBQDRRMJEMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCC4)C(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to elucidate its mechanisms and effects.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene backbone with multiple functional groups that contribute to its biological activity. Its molecular formula is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, and it has a molecular weight of 336.42 g/mol. The presence of the pyrrolidine ring and the acetamide group are crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells.
  • Case Study : A study published in 2019 screened a library of compounds against multicellular tumor spheroids and identified this compound as a promising candidate due to its ability to penetrate tumor microenvironments and exert cytotoxic effects on resistant cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound also shows potential as an antimicrobial agent.

  • Antibacterial Effects : Research has demonstrated that derivatives of compounds with similar structures exhibit strong antibacterial activities against Gram-positive and Gram-negative bacteria. The mechanisms involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
  • Case Study : A comparative study highlighted that related naphthoquinone derivatives displayed notable antibacterial effects, suggesting that modifications on the naphthalene structure can enhance activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

  • Absorption and Distribution : Preliminary studies suggest rapid absorption following oral administration in animal models, with significant distribution to tissues involved in metabolism.
  • Metabolism : The compound undergoes hepatic metabolism, with metabolites demonstrating varying degrees of biological activity. This aspect is critical for understanding dosage and efficacy in clinical settings.

Toxicity Profile

While exploring the therapeutic potential of this compound, it is also vital to assess its toxicity:

  • Toxicological Studies : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate any long-term effects or potential organ toxicity.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntibacterialEffective against Gram-positive bacteria
AntifungalModerate activity against fungi
ToxicityFavorable safety profile at therapeutic doses

Pharmacokinetic Data

ParameterValueReference
Molecular Weight336.42 g/mol-
BioavailabilityHigh (preliminary data)-
MetabolismHepatic; multiple metabolites-

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications in Naphthalene Derivatives

  • N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide (CAS 32219-31-1) Structural Difference: Replaces pyrrolidinyl with a propan-2-ylamino group. Molecular Weight: 272.30 g/mol vs. ~447.51 g/mol (estimated for the target compound).
  • Acetamide,N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N-phenyl (CAS 4497-73-8)

    • Structural Difference : Chloro substituent at position 3 and unsubstituted phenyl group.
    • Impact : The electron-withdrawing chloro group may reduce electron density on the naphthalene ring, affecting reactivity in electrophilic substitutions .

Heterocyclic Acetamide Derivatives

  • 1,3,4-Thiadiazole-Based Acetamides () Compound ID Substituents (R1, R2) Yield (%) Melting Point (°C) 5e 4-Cl-benzylthio, 5-isopropyl-2-methylphenoxy 74 132–134 5j 4-Cl-benzylthio, 2-isopropyl-5-methylphenoxy 82 138–140 Comparison: While structurally distinct (thiadiazole vs. naphthalene dione), these compounds share acetamide functionalization. The higher yields (74–88%) and melting points (132–170°C) suggest robust synthetic routes and crystalline stability, possibly due to planar thiadiazole cores .
  • Triazole-Linked Acetamides ()

    • Example: N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Spectroscopic Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl) align with acetamide and halogenated motifs, similar to the target compound’s expected spectral profile .

Benzothiazole Derivatives ()

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

  • Temperature : Maintain reactions at 273–298 K to avoid side reactions .
  • Catalysts : Use carbodiimide-based coupling agents (e.g., EDC) with triethylamine to activate carboxyl groups during amide bond formation .
  • Purification : Employ column chromatography or recrystallization from methylene chloride to isolate pure crystals .
    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize unreacted intermediates .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR : Use 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic proton environments .
  • FTIR : Confirm carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and amide N–H vibrations (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Q. What preliminary assays are recommended to study its interactions with biological targets?

  • Methodological Answer : Start with high-throughput screening:

  • Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for enzymes/receptors .
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding modes to active sites .
    • Follow-Up : Validate docking results with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in enzyme inhibition studies?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters in docking software to account for solvent effects or protein flexibility .
  • Crystallographic Validation : Solve the co-crystal structure of the compound bound to the target enzyme to identify discrepancies in binding poses .
  • Kinetic Analysis : Perform Michaelis-Menten assays to determine inhibition constants (KiK_i) and compare with docking scores .

Q. What crystallographic strategies can elucidate hydrogen-bonding patterns and conformational flexibility in this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methylene chloride/hexane) and analyze asymmetric units for hydrogen-bonding motifs (e.g., N–H⋯O) .
  • Dynamic Studies : Use variable-temperature crystallography to observe conformational changes in the pyrrolidinyl or naphthalenyl moieties .
    • Data Interpretation : Compare dihedral angles between aromatic rings to assess steric repulsion effects .

Q. How can computational methods reconcile discrepancies in binding affinity data across different receptor subtypes?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for receptor subtypes using molecular dynamics simulations .
  • Mutagenesis Studies : Engineer receptor mutants to identify key residues influencing selectivity (e.g., hydrophobic pockets vs. polar interfaces) .

Q. What strategies are recommended for designing analogs with improved aqueous solubility while retaining bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, sulfonyl) to the isopropylphenyl moiety while preserving the acetamide core .
  • Prodrug Approach : Synthesize phosphate or glycoside derivatives to enhance solubility, followed by enzymatic activation in vivo .
    • Validation : Measure partition coefficients (logP) and perform dissolution testing in simulated physiological buffers .

Q. How can researchers assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 310 K for 24–72 hours, then analyze degradation products via HPLC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>473 K) to guide storage conditions .

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